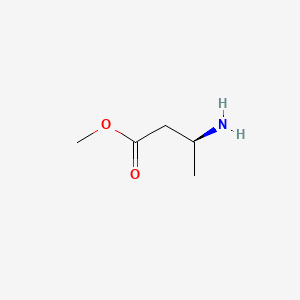

Methyl (3S)-3-aminobutanoate

Vue d'ensemble

Description

Methyl (3S)-3-aminobutanoate, also known as 3-aminobutanoic acid, is an organic compound and an alpha-amino acid. It is an important component of many proteins and enzymes, and has numerous applications in the biochemistry and medical fields.

Applications De Recherche Scientifique

Enzymatic Resolution and Synthesis

Methyl (3S)-3-aminobutanoate plays a crucial role in enzymatic resolutions and syntheses. For instance, its enzymatic resolution through transesterifications catalyzed by lipase B from Candida antarctica (Cal-B) has been reported to proceed with high conversion and yield optically pure enantiomers, demonstrating its significance in producing optically active compounds (Escalante, 2008).

Biological Activity Screening

This compound derivatives have been synthesized and screened for cytotoxicity, anti-inflammatory, and antibacterial activities. Despite showing a low level of cytotoxicity and absence of significant antibacterial and anti-inflammatory activities, these derivatives' properties might be beneficial for their incorporation in prodrugs, indicating a potential in pharmaceutical development (Yancheva et al., 2015).

Anticancer Drug Synthesis

It has been utilized in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which have been characterized and tested against various human tumor cell lines, showing significant cytotoxic effects. This highlights its utility in the development of novel anticancer agents (Basu Baul et al., 2009).

Pentanol Isomer Production in Bioengineering

In bioengineering, this compound is part of pathways to produce pentanol isomers, which are potential biofuels. This application showcases the chemical's role in renewable energy and biotechnological advancements (Cann & Liao, 2009).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as (s)-fluoxetine and Enmetazobactam , interact with various targets in the body. For instance, (S)-Fluoxetine interacts with transporters in organisms like Aquifex aeolicus , while Enmetazobactam acts as a beta-lactamase inhibitor, combating bacteria that produce enzymes capable of hydrolyzing important antibiotics .

Mode of Action

Similar compounds like methyl salicylate have been shown to act as counter-irritants, providing relief from acute pain associated with musculoskeletal conditions . Another compound, catechol-O-methyltransferase, catalyzes a SAM-dependent methylation reaction, where the attacking nucleophile is an alcohol .

Biochemical Pathways

Related compounds like methyl salicylate are known to play a role in the induction of resistance against pathogens . In the case of jasmonates, another class of compounds, they are formed from α-linolenic acid of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway .

Pharmacokinetics

They are absorbed and distributed slowly, metabolized via catabolism to peptides and amino acids, and eliminated primarily via this metabolic pathway .

Result of Action

Similar compounds like methyl salicylate are known to provide symptomatic relief from acute musculoskeletal pain . Other compounds like catechol-O-methyltransferase catalyze methylation reactions, which can have various effects depending on the specific substrates and products involved .

Action Environment

For instance, Methyl parathion, a pesticide, is known to have its action influenced by inhalation, dermal contact, and inadvertent ingestion .

Propriétés

IUPAC Name |

methyl (3S)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQZRROQIBFBPS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429332 | |

| Record name | Methyl (3S)-3-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83509-89-1 | |

| Record name | Methyl (3S)-3-aminobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83509-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3S)-3-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

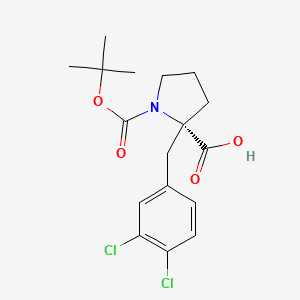

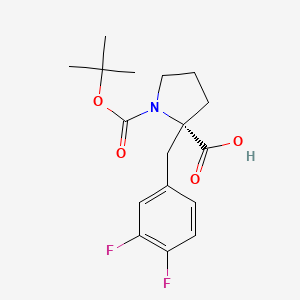

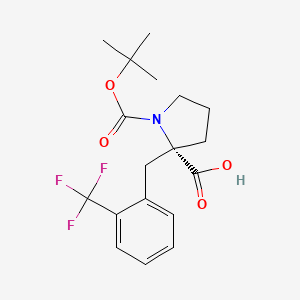

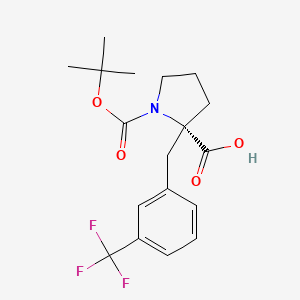

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1311445.png)

![Thieno[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1311464.png)